molecular formula C17H13F2N5O B2683756 6-(3-Fluorophenyl)-2-[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one CAS No. 2380174-39-8

6-(3-Fluorophenyl)-2-[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one

Cat. No.: B2683756
CAS No.: 2380174-39-8
M. Wt: 341.322
InChI Key: SKLJSFWYLUZXDO-UHFFFAOYSA-N
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Description

6-(3-Fluorophenyl)-2-[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of pyridazinones. This compound is characterized by the presence of fluorine atoms on both the phenyl and pyrimidinyl rings, which can significantly influence its chemical properties and biological activities. The azetidinyl group attached to the pyridazinone core further adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Fluorophenyl)-2-[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidinyl intermediate, which is then coupled with the pyridazinone core. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of automated systems can also help in scaling up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

6-(3-Fluorophenyl)-2-[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl and pyrimidinyl rings can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

6-(3-Fluorophenyl)-2-[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-Fluorophenyl)-2-[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The fluorine atoms can enhance the compound’s binding affinity to its targets, while the azetidinyl group can influence its reactivity and stability. The exact molecular targets and pathways depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-Fluorophenyl)-2-[1-(5-chloropyrimidin-4-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one
  • 6-(3-Fluorophenyl)-2-[1-(5-bromopyrimidin-4-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one

Uniqueness

The presence of fluorine atoms on both the phenyl and pyrimidinyl rings makes 6-(3-Fluorophenyl)-2-[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one unique compared to its analogs with different halogen substitutions. This can result in distinct chemical properties and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-(3-fluorophenyl)-2-[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N5O/c18-12-3-1-2-11(6-12)15-4-5-16(25)24(22-15)13-8-23(9-13)17-14(19)7-20-10-21-17/h1-7,10,13H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLJSFWYLUZXDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC=C2F)N3C(=O)C=CC(=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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